Cas no 2680703-33-5 (1-(N-phenylacetamido)cyclopropane-1-carboxylic acid)

1-(N-phenylacetamido)cyclopropane-1-carboxylic acid is a cyclopropane-based carboxylic acid derivative featuring an N-phenylacetamide substituent. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its rigid cyclopropane ring, which can impart conformational constraints to molecular structures. The presence of both carboxylic acid and amide functional groups enhances its utility as a versatile intermediate for further derivatization or as a building block in drug discovery. Its structural features may contribute to improved metabolic stability and binding affinity in bioactive molecules. The compound's well-defined stereochemistry and functional group compatibility make it suitable for applications in medicinal chemistry and materials science.
1-(N-phenylacetamido)cyclopropane-1-carboxylic acid structure
2680703-33-5 structure
Product Name:1-(N-phenylacetamido)cyclopropane-1-carboxylic acid
CAS No:2680703-33-5
MF:C12H13NO3
MW:219.236523389816
CID:5910339
PubChem ID:165910804
Update Time:2025-08-04

1-(N-phenylacetamido)cyclopropane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-28273858
    • 2680703-33-5
    • 1-(N-phenylacetamido)cyclopropane-1-carboxylic acid
    • Inchi: 1S/C12H13NO3/c1-9(14)13(10-5-3-2-4-6-10)12(7-8-12)11(15)16/h2-6H,7-8H2,1H3,(H,15,16)
    • InChI Key: HGJWJOFNARVCHK-UHFFFAOYSA-N
    • SMILES: OC(C1(CC1)N(C(C)=O)C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 219.08954328g/mol
  • Monoisotopic Mass: 219.08954328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 303
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 57.6Ų

1-(N-phenylacetamido)cyclopropane-1-carboxylic acid Pricemore >>

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Additional information on 1-(N-phenylacetamido)cyclopropane-1-carboxylic acid

1-(N-phenylacetamido)cyclopropane-1-carboxylic acid: A Comprehensive Overview

1-(N-phenylacetamido)cyclopropane-1-carboxylic acid is a compound with the CAS registry number 2680703-33-5, representing a unique structure that combines a cyclopropane ring with an N-phenylacetamido group and a carboxylic acid moiety. This compound has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to its intriguing properties and potential applications. Recent advancements in synthetic methodologies and computational modeling have further elucidated its structural dynamics and functional attributes, making it a subject of intense research interest.

The molecular structure of 1-(N-phenylacetamido)cyclopropane-1-carboxylic acid is characterized by a strained cyclopropane ring, which imparts unique electronic and steric properties to the molecule. The presence of the N-phenylacetamido group introduces additional complexity, as it can engage in hydrogen bonding and other non-covalent interactions, enhancing its versatility in various chemical environments. The carboxylic acid moiety further contributes to its reactivity, enabling participation in esterification, amidation, and other reactions that are pivotal in organic synthesis.

Recent studies have explored the synthesis of 1-(N-phenylacetamido)cyclopropane-1-carboxylic acid through diverse routes, including transition-metal-catalyzed cycloadditions and bio-inspired assembly strategies. These methods not only offer improved yields but also provide insights into the stereochemical control of the molecule, which is critical for applications in asymmetric catalysis and drug design. For instance, researchers have demonstrated the utility of this compound as a chiral auxiliary in asymmetric induction reactions, leveraging its rigid cyclopropane framework to achieve high enantioselectivity.

In terms of applications, 1-(N-phenylacetamido)cyclopropane-1-carboxylic acid has shown promise in the development of novel pharmaceutical agents. Its ability to modulate enzyme activity through non-covalent interactions makes it a valuable lead compound in drug discovery programs targeting various therapeutic areas, such as inflammation, neurodegenerative diseases, and cancer. Recent findings highlight its potential as an inhibitor of key enzymes involved in cellular signaling pathways, underscoring its role as a scaffold for medicinal chemistry efforts.

Beyond pharmacology, this compound has also found relevance in materials science. Its unique combination of rigidity and functionality makes it an attractive candidate for the design of advanced materials, such as stimuli-responsive polymers and self-healing coatings. Researchers have exploited its reactivity to develop cross-linkable precursors that exhibit exceptional mechanical properties under varying environmental conditions.

From an environmental standpoint, 1-(N-phenylacetamido)cyclopropane-1-carboxylic acid has been evaluated for its biodegradability and eco-toxicological profile. Studies indicate that under aerobic conditions, the compound undergoes efficient microbial degradation, minimizing its ecological footprint. This attribute is particularly advantageous for applications in green chemistry and sustainable manufacturing processes.

In conclusion, 1-(N-phenylacetamido)cyclopropane-1-carboxylic acid (CAS No. 2680703-33-5) stands as a multifaceted compound with diverse applications across multiple disciplines. Its distinctive chemical structure, coupled with recent advancements in synthetic techniques and functionalization strategies, positions it as a key player in contemporary chemical research. As ongoing investigations continue to uncover new facets of its potential, this compound is poised to make significant contributions to both academic and industrial endeavors.

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